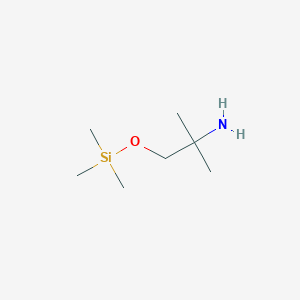

(2-Amino-2-methylpropoxy)trimethylsilane

Description

BenchChem offers high-quality (2-Amino-2-methylpropoxy)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-2-methylpropoxy)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-trimethylsilyloxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUAKJGKMCCLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO[Si](C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Amino-2-methylpropoxy)trimethylsilane CAS 38421-19-1 properties

An In-depth Technical Guide to (2-Amino-2-methylpropoxy)trimethylsilane and its Role as a Silyl-Protected Amino Alcohol

Introduction

In the landscape of synthetic chemistry and drug development, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among these, silyl ethers are preeminent for the temporary masking of hydroxyl functionalities. This guide provides a detailed technical exploration of (2-Amino-2-methylpropoxy)trimethylsilane (CAS 38421-19-1), a bifunctional molecule featuring a primary amine and a trimethylsilyl (TMS) ether.

While specific literature on this exact compound is sparse, its structure represents a classic example of a silyl-protected amino alcohol. Therefore, this whitepaper will serve as a comprehensive guide to the synthesis, reactivity, and application of this class of compounds, using (2-Amino-2-methylpropoxy)trimethylsilane as the central model. We will delve into the causality behind its synthesis, the logic of its reactivity as a synthetic intermediate, and the protocols for its use, providing researchers and drug development professionals with actionable, field-proven insights.

Physicochemical Properties

The properties of (2-Amino-2-methylpropoxy)trimethylsilane are dictated by its dual functional nature: the volatile, nonpolar trimethylsilyl group and the polar, basic primary amine. The following table summarizes its key physicochemical characteristics, with some values being estimations based on structurally similar aminosilanes and silyl ethers.

| Property | Value | Source/Basis |

| CAS Number | 38421-19-1 | Topic |

| Molecular Formula | C₇H₁₉NOSi | Calculated |

| Molecular Weight | 161.32 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Expected) | Analogy to similar aminosilanes |

| Boiling Point | ~170-190 °C (at 760 mmHg, Estimated) | Analogy to similar structures |

| Density | ~0.85 - 0.95 g/mL (at 25 °C, Estimated) | Analogy to similar structures |

| Refractive Index | ~1.43 - 1.45 (at 20 °C, Estimated) | Analogy to similar structures |

| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Et₂O). Reacts with protic solvents like water and alcohols. | General chemical principles |

Synthesis: The Silylation of Amino Alcohols

The formation of (2-Amino-2-methylpropoxy)trimethylsilane is achieved through the silylation of its parent amino alcohol, 2-amino-2-methyl-1-propanol. This reaction exemplifies the protection of a hydroxyl group in the presence of a nucleophilic amine.

Mechanism and Rationale

The core of the synthesis is a nucleophilic substitution reaction at the silicon center of a silylating agent, typically trimethylsilyl chloride (TMSCl). The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group.[1] A key component is the use of a non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the amine and the potential acid-catalyzed cleavage of the newly formed silyl ether.[1]

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane

This protocol is a representative procedure based on standard silylation methods.[1][2]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5 minutes.

-

Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Workup: Dilute the reaction mixture with diethyl ether or hexanes and filter to remove the salt.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield the pure (2-Amino-2-methylpropoxy)trimethylsilane.

Core Reactivity and Synthetic Utility

The utility of (2-Amino-2-methylpropoxy)trimethylsilane stems from its orthogonal reactivity. The TMS ether serves as a robust yet easily removable protecting group, allowing the primary amine to undergo selective transformations.

Reactivity of the Trimethylsilyl Ether Group: Deprotection

The TMS ether is stable under basic and nucleophilic conditions but is readily cleaved by acid or fluoride ions. The high strength of the silicon-fluoride bond (Si-F) makes fluoride-based deprotection particularly effective and is the most common method.[3]

Mechanism of Fluoride-Mediated Deprotection: The fluoride ion (typically from tetra-n-butylammonium fluoride, TBAF) performs a nucleophilic attack on the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which then fragments, breaking the Si-O bond to release the alcohol and form a stable fluorotrimethylsilane.[3]

Caption: Deprotection workflow of a TMS ether using TBAF.

Experimental Protocol: Deprotection

-

Setup: Dissolve the silyl ether (1.0 eq) in tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise at room temperature.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or crystallization.

Reactivity of the Primary Amine Group

With the hydroxyl group masked, the primary amine is available for a wide range of transformations. This is crucial in multi-step syntheses where the amine needs to be modified without interference from a nearby hydroxyl group.

-

Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates themselves.[4]

-

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a challenge.

-

Nucleophilic Addition: It can act as a nucleophile in conjugate additions or ring-opening reactions of epoxides.

Applications in Research and Drug Development

The strategic use of silyl-protected amino alcohols like (2-Amino-2-methylpropoxy)trimethylsilane is widespread in several areas of chemical science.

-

Pharmaceutical Synthesis: Amino alcohol motifs are present in a vast number of active pharmaceutical ingredients (APIs). Protecting the alcohol allows for the selective construction of complex nitrogen-containing side chains or heterocyclic systems.

-

Asymmetric Synthesis: Chiral amino alcohols are fundamental building blocks. Protecting the hydroxyl group allows the amine to be used, for example, to form chiral auxiliaries or to be incorporated into a larger molecule without racemization or side reactions at the hydroxyl center.

-

Material Science: While trimethoxysilanes are more common for surface modification, the fundamental principle of using an aminosilane to functionalize surfaces is a key application.[5][6] Molecules of this class can be seen as soluble models for understanding the reactivity of the amine terminus after a related silane has been grafted onto a substrate like silica or glass.

Safety and Handling

As with any chemical reagent, proper handling of (2-Amino-2-methylpropoxy)trimethylsilane and its precursors is essential.

-

Moisture Sensitivity: Silyl ethers are susceptible to hydrolysis. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using anhydrous techniques.[7]

-

Corrosivity and Irritation: The parent amino alcohol and the product itself are basic and can be irritating to the skin and eyes. The reagents used in its synthesis, particularly TMSCl, are corrosive and react with moisture to release HCl gas.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

(2-Amino-2-methylpropoxy)trimethylsilane is a valuable bifunctional molecule that embodies the principles of protection group chemistry. By masking a primary hydroxyl group as a robust yet labile TMS ether, it liberates the primary amine for a diverse array of synthetic transformations. Understanding the straightforward synthesis, the orthogonal reactivity of its functional groups, and the simple yet effective deprotection protocols allows researchers and drug development professionals to leverage this and similar silyl-protected amino alcohols for the efficient and controlled synthesis of complex molecular targets.

References

- Vertex AI Search. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).

- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.

- Taylor & Francis Online. The reactions of N-trimethylsilyl substituted ethers of α- and β-amino acids with sulfur tetrafluoride and morpholinosulfur trifluoride. Published April 11, 2021.

- SAFETY DATA SHEET. Published June 25, 2015.

- TCI Chemicals. SAFETY DATA SHEET: 3-(2-Aminoethylamino)propyltrimethoxysilane. Published October 27, 2025.

- Cole-Parmer. Material Safety Data Sheet: 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane, tech. Published July 9, 2004.

- Sigma-Aldrich. SAFETY DATA SHEET. Published October 15, 2025.

- Fisher Scientific. SAFETY DATA SHEET. Published September 22, 2009.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- Indian Academy of Sciences. Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and its silatranes: Synthesis and characterization.

- Chemical Bull. 3-2-aminoethylamino Propyl Trimethoxysilane | Amine Functional Silane.

- BenchChem. An In-depth Technical Guide to the Reactivity of N-Methylaminopropyltrimethoxysilane.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. 3-2-aminoethylamino Propyl Trimethoxysilane | Amine Functional Silane [chemicalbull.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

An In-Depth Technical Guide to the Solubility of (2-Amino-2-methylpropoxy)trimethylsilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Amino-2-methylpropoxy)trimethylsilane (CAS No. 64959-19-9). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the physicochemical properties influencing solubility, presents qualitative solubility data, and furnishes a standardized protocol for experimental solubility determination. The guide emphasizes the causality behind solvent-solute interactions and provides actionable insights for the effective use of this versatile organosilane compound in various laboratory and industrial applications.

Table of Contents

Introduction

(2-Amino-2-methylpropoxy)trimethylsilane is a bifunctional organosilane compound featuring a sterically hindered primary amine and a trimethylsilyl ether group. This unique structure makes it a valuable reagent and building block in organic synthesis, particularly as a derivatizing agent to enhance the volatility of polar molecules for gas chromatography (GC) analysis and as a bulky, non-nucleophilic base. Understanding its solubility in a range of organic solvents is paramount for its effective application, enabling appropriate solvent selection for reactions, purifications, and formulation processes. This guide provides the foundational knowledge required to predict and experimentally verify the solubility of this compound, ensuring process optimization and safety.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. (2-Amino-2-methylpropoxy)trimethylsilane possesses distinct polar and nonpolar regions that dictate its interactions with different solvents.

-

Trimethylsilyl Group (-Si(CH₃)₃): This is a large, nonpolar, and lipophilic group. It contributes to the compound's solubility in nonpolar solvents through van der Waals interactions.

-

Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This feature promotes solubility in polar protic solvents.

-

Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.

-

Steric Hindrance: The presence of two methyl groups on the carbon adjacent to the amino group, along with the bulky trimethylsilyl group, creates significant steric hindrance. This can affect the accessibility of the polar functional groups for solvation.

The molecule's overall character is a balance between its lipophilic silyl component and its polar amino-ether component.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Solutions:

-

To a series of 4 mL glass vials, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of (2-Amino-2-methylpropoxy)trimethylsilane to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow coarse particles to settle.

-

To fully separate the undissolved solute, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). [1] * Carefully withdraw a portion of the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. [1]This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Determine the concentration of the solute in the filtered supernatant using a validated analytical method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile silane compounds.

-

Prepare a calibration curve using standard solutions of (2-Amino-2-methylpropoxy)trimethylsilane of known concentrations in the same solvent.

-

Analyze the saturated sample and determine its concentration by comparing the response to the calibration curve.

-

-

Data Reporting:

-

Report the solubility in standard units such as mg/mL or mol/L, ensuring the temperature of the experiment is clearly stated.

-

Practical Implications and Applications

-

Reaction Chemistry: The high solubility in nonpolar and aprotic polar solvents like toluene, THF, and dichloromethane makes them ideal media for reactions involving (2-Amino-2-methylpropoxy)trimethylsilane as a base or reagent.

-

Purification: Understanding solubility differences is key to purification by crystallization or extraction. For example, a solvent in which the compound is highly soluble when hot but sparingly soluble when cold would be a good candidate for recrystallization.

-

Formulation & Drug Development: For applications in drug delivery or formulation, knowing the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and effective solutions or suspensions.

-

Analytical Chemistry: When used as a derivatizing agent for GC, the high solubility in common injection solvents (e.g., hexane, ethyl acetate) ensures homogenous sample preparation and accurate analysis.

Safety and Handling Considerations

(2-Amino-2-methylpropoxy)trimethylsilane is a flammable liquid and vapor. It can cause skin and serious eye irritation. [3]It is also moisture-sensitive and may decompose in contact with water. [3]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. [4][5]Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][5]Keep away from heat, sparks, open flames, and sources of ignition. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [3] Always consult the latest Safety Data Sheet (SDS) before handling this chemical. [3]

Conclusion

(2-Amino-2-methylpropoxy)trimethylsilane exhibits broad solubility across a range of common nonpolar and polar aprotic organic solvents, a characteristic driven by its dual-nature molecular structure. Its lipophilic trimethylsilyl group ensures miscibility with hydrocarbons and ethers, while the polar amino group facilitates interaction with more polar media. Its reactivity with water and protic solvents is a critical consideration for handling and application. The provided experimental protocol offers a reliable framework for researchers to obtain precise, quantitative solubility data tailored to their specific needs, enabling the optimization of processes where this versatile compound is employed.

References

[1]General Experimental Protocol for Determining Solubility. (2025). BenchChem. Available at: [6]Experiment: Solubility of Organic & Inorganic Compounds. Bellevue College. Available at: [7]EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [8]Intro to Org, Lab. Tech: A microscale approach. Bellevue College. Available at: [3]SAFETY DATA SHEET. (2010). Available at: Material Safety Data Sheet. HANGZHOU JESSICA CHEMICALS CO., LTD. Available at: [9]SAFETY DATA SHEET - Trimethylsilane. (2015). Airgas USA, LLC. Available at: [2]Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation - ACS Publications. Available at: SAFETY DATA SHEET - Tris(trimethylsilyl)silane. (2025). Sigma-Aldrich. Available at: [5]SAFETY DATA SHEET. (2009). Fisher Scientific. Available at: [10]N-(2-aminoethyl)- 3-aminopropyltrimethoxysilane CAS 1760-24-3. Silico. Available at: 3-(2-Aminoethylamino)propyl trimethoxysilane technical grade, = 80. Sigma-Aldrich. Available at: [11]Trimethyl-[2-methyl-1-(2-methylpropoxy)propoxy]silane. (2021). PubChem - NIH. Available at: [12]CAS 1760-24-3: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. CymitQuimica. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. couplingagentses.com [couplingagentses.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. airgas.com [airgas.com]

- 10. silicorex.com [silicorex.com]

- 11. Trimethyl-[2-methyl-1-(2-methylpropoxy)propoxy]silane | C11H26O2Si | CID 54179210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 1760-24-3: N-(2-Aminoethyl)-3-aminopropyltrimethoxysil… [cymitquimica.com]

Technical Whitepaper: Reactivity Profile and Surface Engineering of Primary Amine-Functionalized Silanes

Executive Summary

Primary amine-functionalized silanes, predominantly (3-Aminopropyl)triethoxysilane (APTES), are the industry standard for introducing reactive handles onto inorganic substrates (silica, glass, metal oxides).[1] However, their utility is often compromised by their complex reactivity profile. Unlike alkyl silanes, amino-silanes exhibit autocatalytic hydrolysis and intra-molecular cyclization , leading to rapid, often uncontrollable polymerization. This guide dissects the mechanistic behaviors of these silanes, provides field-proven protocols for generating reproducible monolayers, and addresses the critical stability challenges in drug development and bioconjugation workflows.

Mechanistic Fundamentals: The Autocatalysis Challenge

The reactivity of amino-silanes is defined by the "amine effect." While the alkoxy groups (methoxy/ethoxy) provide the anchoring chemistry, the primary amine group (

Intra-Molecular Catalysis (Back-Biting)

In standard alkyl silanes, hydrolysis requires an external acid or base catalyst. In APTES, the pendant amine group can fold back and coordinate with the silicon atom, forming a pentacoordinate cyclic intermediate . This "back-biting" mechanism significantly lowers the activation energy for hydrolysis and condensation, making APTES highly reactive even under neutral conditions.

-

Consequence: Rapid hydrolysis in the presence of trace moisture, leading to solution-phase polymerization (oligomerization) before the silane reaches the surface.

-

Result: The formation of "islands" or thick, disordered multilayers rather than a clean Self-Assembled Monolayer (SAM).

Hydrolysis & Condensation Pathway

The following diagram illustrates the autocatalytic cycle that differentiates amino-silanes from other organosilanes.

Figure 1: The autocatalytic hydrolysis mechanism of APTES. The amine group coordinates with the Si center, accelerating hydrolysis and promoting rapid solution-phase oligomerization.

Solution Thermodynamics & Stability

The Amine-Bicarbonate Trap

A frequently overlooked failure mode is the reaction of the primary amine with atmospheric

-

Impact: This salt formation blocks the amine reactivity, leading to false negatives in bioconjugation assays. It can be reversed by washing with a basic buffer or thermal treatment, but it complicates surface characterization (e.g., XPS N1s peak shifting).

Comparative Reactivity Profile

Selecting the right silane is a trade-off between monolayer quality and stability.

| Feature | APTES (Tri-functional) | APDMES (Mono-functional) | APDIPES (Bulky Mono-functional) |

| Structure | |||

| Reactivity | High (Fast hydrolysis) | Moderate | Low (Sterically hindered) |

| Layer Type | Cross-linked Multilayers (Network) | Monolayer (Brush-like) | Monolayer (Ordered) |

| Stability | Moderate (Cross-linking adds stability) | Low (Single bond hydrolysis) | High (Steric bulk protects bond) |

| Best Use | High-density loading, rough surfaces | Precise molecular spacing | Harsh hydrolytic environments |

Surface Functionalization Protocols

To achieve a reproducible monolayer, one must suppress solution-phase polymerization. This is best achieved by controlling water content (anhydrous conditions) or by using vapor-phase deposition.

Decision Logic for Deposition Method

Figure 2: Workflow for selecting the optimal silanization method based on substrate geometry and desired layer quality.

Protocol: Anhydrous Liquid Deposition (High-Fidelity)

This protocol minimizes vertical polymerization, favoring horizontal covalent attachment.

Reagents:

-

Anhydrous Toluene (99.8%, water <0.002%)

-

APTES (Distilled, stored under

) -

Substrate: Piranha-cleaned Silicon/Glass (Rich in surface -OH)

Workflow:

-

Preparation: Perform all steps in a glovebox or under a dry

blanket. -

Dilution: Prepare a 1% (v/v) solution of APTES in anhydrous toluene.

-

Note: Do not pre-hydrolyze. Rely on surface-adsorbed water on the substrate for hydrolysis.[2]

-

-

Incubation: Immerse substrate for 10–60 minutes at Room Temperature.

-

Expert Insight: Longer times (>1 hour) promote multilayer formation via hydrogen bonding.

-

-

Washing: Rinse sequentially with Toluene

Ethanol-

Why: Toluene removes unreacted silane; Ethanol removes physisorbed oligomers; Water hydrolyzes remaining ethoxy groups.

-

-

Curing (Critical): Bake at 110°C for 30–60 minutes .

Reactivity in Bioconjugation

In drug development, the amine surface is rarely the endpoint. It serves as an anchor for cross-linkers.

Linker Chemistry

-

Glutaraldehyde: Reacts with surface amines to form Schiff bases.

-

NHS-Esters (e.g., BS3, SMCC): The gold standard for stable amide bond formation.

-

Protocol Note: Perform reaction at pH 7.2–8.0. Above pH 8.5, hydrolysis of the NHS ester competes with conjugation.

-

Orientation & Sterics

High-density amine surfaces can lead to steric crowding.

-

Solution: Use a "backfill" silane (e.g., PEG-silane or Methyl-silane) to dilute the amine density, ensuring biomolecules have sufficient conformational freedom.

Troubleshooting & Characterization

| Symptom | Probable Cause | Verification Method | Corrective Action |

| White Haze/Residue | Bulk polymerization (Oligomers) | Visual / SEM | Reduce reaction time; switch to vapor phase; use anhydrous solvents. |

| Low Reactivity | Amine Bicarbonate formation | XPS (N1s peak shift) | Wash with 0.1M acetic acid or basic buffer before conjugation. |

| High Thickness (>2nm) | Multilayer formation | Ellipsometry | Sonicate aggressively in ethanol after deposition; reduce concentration. |

| Loss of Function | Hydrolytic degradation | Contact Angle (drops over time) | Switch to dipodal silanes or APDIPES for higher stability. |

Validation Metrics

-

Ellipsometry: Target thickness for APTES monolayer is 0.7 – 0.9 nm . Values >1.5 nm indicate multilayers.

-

Ninhydrin Assay: Qualitative purple color indicates accessible primary amines.

-

Contact Angle: A clean amine surface typically yields a water contact angle of 50°–60° .

References

-

Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces. International Journal of Molecular Sciences, 2022. Link

-

Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes. Materials Science and Engineering: C, 2014. Link

-

The "Missing" Bicarbonate in CO2 Chemisorption Reactions on Solid Amine Sorbents. Journal of the American Chemical Society, 2018. Link

-

Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization and Stability. Langmuir, 2010. Link

-

How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 2008. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unical.it [iris.unical.it]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Guide: AMP TMS Ether vs. Standard Aminopropyl Silanes in Surface Chemistry

[1]

Executive Summary

In the precision engineering of pharmaceutical surfaces, biosensors, and silicone hydrogels, the choice of silane coupling agent is binary: Standard Aminopropyl Silanes (APTES/APTMS) are the workhorses for general adhesion and high-density functionalization, but they suffer from uncontrolled polymerization and hydrolytic instability.[1]

AMP TMS Ether (chemically identified as (3-Aminopropyl)tris(trimethylsiloxy)silane , CAS 25357-81-7) represents a distinct class of "sterically bulky" silanes.[1] Unlike standard silanes that rely on alkoxy-hydrolysis, AMP TMS Ether utilizes trimethylsiloxy leaving groups (or acts as a non-hydrolyzable surfactant), preventing the formation of disordered multilayers.[1] This guide details the mechanistic divergence, experimental protocols, and selection criteria for these two reagents.

Chemical Identity & Structural Divergence[1]

The fundamental difference lies in the headgroup architecture .[1] Standard silanes are designed to crosslink; AMP TMS Ether is designed to be sterically hindered and chemically orthogonal.[1]

| Feature | Standard Aminopropyl Silanes (APTES/APTMS) | AMP TMS Ether (CAS 25357-81-7) |

| IUPAC Name | (3-Aminopropyl)triethoxysilane | (3-Aminopropyl)tris(trimethylsiloxy)silane |

| Formula | ||

| Reactive Group | Alkoxy (-OR): Hydrolyzes rapidly to Silanol (-SiOH).[1] | Siloxy (-OSiMe3): Hydrolytically stable; acts as a bulky shield.[1] |

| Molecular Weight | ~221.37 g/mol | ~353.75 g/mol |

| Steric Profile | Low (Linear, accessible) | High (Bulky "Umbrella" structure) |

| Polymerization | High: Forms 3D polysiloxane networks (vertical growth).[1] | None/Low: Steric bulk prevents network formation.[1] |

| Primary Use | Glass priming, silica stationary phases, adhesion.[1] | Silicone hydrogels (contact lenses), end-capping, mono-functionalization.[1] |

Visualizing the Structural Mechanism

The following diagram illustrates the steric difference and reaction pathways.

Figure 1: Mechanistic pathway comparison. APTES (Red) leads to uncontrolled networking, while AMP TMS Ether (Blue) relies on steric bulk to control surface architecture.[1]

Mechanistic Deep Dive: Why the Difference Matters

A. The "Standard" Problem: Autocatalytic Polymerization

Standard APTES is notorious in drug development applications (e.g., linker chemistry on silica) for its lack of control.[1]

-

Hydrolysis: The ethoxy groups react with ambient moisture to form silanols (

).[1] -

Autocatalysis: The amine tail (

) acts as a base catalyst, accelerating the condensation of neighboring silanols.[1] -

Result: Instead of a monolayer, you get "islands" of thick polymer and bare patches.[1] This leads to non-specific binding in bioassays and peak tailing in chromatography.[1]

B. The AMP TMS Ether Solution: Steric Precision

The "AMP TMS Ether" (Tris(trimethylsiloxy)silyl propyl amine) replaces the reactive alkoxy groups with trimethylsiloxy groups.[1]

-

Stability: The

bond is chemically similar to a siloxane backbone.[1] It does not hydrolyze under mild conditions.[1] -

Reactivity: It does not react with itself.[1] It is often used as a co-monomer in silicone formulations (like contact lenses) to introduce amine sites without crosslinking the polymer matrix.[1]

-

Surface Chemistry: On hydroxylated surfaces, it can undergo trans-siloxanation (exchange of a TMS group for a surface proton) only under specific catalyzed conditions, leading to a true monolayer.[1]

Applications in Drug Development & Biomedical Devices[1]

| Application | Standard APTES | AMP TMS Ether |

| Silicone Hydrogels | Unsuitable. Causes opacity and brittleness due to crosslinking.[1] | Gold Standard. Incorporates hydrophilic amine sites into the silicone matrix without disrupting transparency or elasticity.[1] |

| Surface Passivation | Poor. Leaves residual silanols (active sites).[1] | Excellent. Can be used to "backfill" or end-cap surfaces to block non-specific interactions.[1] |

| Linker Chemistry | High Loading. Good for maximizing drug load, but heterogeneous.[1] | Precise Loading. Provides stoichiometric amine sites for controlled drug conjugation.[1] |

| Chromatography | Standard Phase. Used for SAX (Strong Anion Exchange) columns.[1] | Specialty Phase. Used when hydrolytic stability of the phase is critical.[1] |

Experimental Protocols

Protocol A: Standard Silanization (APTES) - High Loading

Use this when you need maximum amine density and don't care about layer thickness.[1]

-

Substrate Prep: Piranha clean (3:1

) or Plasma treat to generate -

Solution: 2-5% APTES in Anhydrous Toluene or Ethanol (95%) .

-

Reaction: Immerse substrate for 1-2 hours at Room Temp.

-

Curing: Rinse with ethanol, then cure at 110°C for 30 mins.

-

Note: The heat step drives the crosslinking (polymerization).[1]

-

Protocol B: Precision Functionalization (AMP TMS Ether) - Controlled Architecture

Use this for silicone modification or monolayer formation.[1]

-

Substrate/Matrix: Pre-formed silicone network or hydroxylated glass.[1]

-

Solution: 1-5% AMP TMS Ether in Hexane or Dichloromethane (Non-protic solvents are essential).

-

Catalyst (Optional): For surface grafting, a trace of acid catalyst (e.g., acetic acid) may be required to drive the trans-siloxanation.[1]

-

Reaction:

-

Rinse: Sonicate in fresh solvent to remove physisorbed molecules. (Covalent bond is stable).[1]

Data Comparison: Hydrolytic Stability

The following table summarizes the stability of the formed surface layers when exposed to aqueous buffers (pH 7.4, PBS), a critical factor in drug delivery systems.

| Parameter | APTES Modified Surface | AMP TMS Ether Modified Surface |

| Bond Type | Siloxane Network (Multi-point anchor) | Single Siloxane/Steric Anchor |

| Hydrolysis Rate | Moderate (Si-O-Si bonds can hydrolyze over weeks) | Low (Hydrophobic TMS shield protects the anchor) |

| Layer Thickness | 2.0 - 10.0 nm (Variable) | ~0.8 - 1.2 nm (Monolayer) |

| Contact Angle | 50° - 60° (Variable due to roughness) | 65° - 75° (Consistent, higher due to methyl groups) |

Troubleshooting & "Gotchas"

-

Nomenclature Confusion: Ensure you are not confusing "AMP TMS Ether" with Amphetamine-TMS (a drug derivative).[1] If your GC-MS shows a peak at similar retention times, check the mass spectrum.[1]

-

Solvent Compatibility: Never use AMP TMS Ether in water or alcohols if you intend to preserve the TMS groups.[1] Use anhydrous hydrocarbons.[1]

-

Shelf Life: APTES turns into a white gel (polymerizes) if the bottle is left open.[1] AMP TMS Ether is much more stable but should still be stored under nitrogen.[1]

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1] Gelest Technical Brochures. Link

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes."[1] Paint & Coatings Industry, 2006.[1] Link

-

Sigma-Aldrich. "(3-Aminopropyl)tris(trimethylsiloxy)silane Product Specification." Merck KGaA.[1] Link[1]

-

PubChem. "Compound Summary: (3-Aminopropyl)tris(trimethylsiloxy)silane (CAS 25357-81-7)."[1] National Library of Medicine.[1] Link

-

Plueddemann, E. P. "Silane Coupling Agents."[1] Plenum Press, New York, 1982.[1] (Foundational text on silane chemistry mechanisms).

Methodological & Application

Application Notes and Protocols for (2-Amino-2-methylpropoxy)trimethylsilane in Pharmaceutical Synthesis

Introduction: The Strategic Advantage of Silylated Amino Alcohols in Drug Intermediate Synthesis

In the landscape of pharmaceutical development, the efficient and controlled synthesis of chiral building blocks is paramount. (2-Amino-2-methylpropoxy)trimethylsilane, a silylated derivative of 2-amino-2-methyl-1-propanol, emerges as a valuable intermediate, offering distinct advantages in multi-step synthetic routes. The strategic incorporation of the trimethylsilyl (TMS) group serves to temporarily mask the reactivity of the primary alcohol, thereby enabling selective transformations at the sterically hindered amine center. This protection strategy is crucial for preventing unwanted side reactions and enhancing the overall yield and purity of the desired pharmaceutical intermediates.[1][2][3][4][5]

The utility of silyl ethers as protecting groups is well-established in organic synthesis, prized for their ease of installation and mild cleavage conditions.[1][2] The TMS group, in particular, is known for its lability, which allows for its removal under conditions that are often compatible with the newly formed functionalities in the molecule.[6] Moreover, the introduction of the silyl group can improve the solubility of polar amino alcohols in organic solvents, facilitating reactions in non-aqueous media and simplifying purification processes.[3]

This guide provides detailed protocols for the utilization of (2-Amino-2-methylpropoxy)trimethylsilane as a key intermediate in the synthesis of valuable pharmaceutical scaffolds, with a primary focus on the preparation of 4,4-dimethyl-2-oxazolidinone, a core structure in several classes of bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the associated hazards, is critical for the safe and effective handling of (2-Amino-2-methylpropoxy)trimethylsilane. The following table summarizes key data compiled from safety data sheets (SDS).

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Molecular Formula | C7H19NOSi | N/A |

| Molecular Weight | 161.32 g/mol | N/A |

| Boiling Point | 102 °C / 215.6 °F | |

| Melting Point | -50 °C / -58 °F | |

| Flash Point | Data not available | |

| Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Moisture sensitive. |

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.

-

Ground and bond container and receiving equipment to prevent static discharge.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Application I: Synthesis of 4,4-Dimethyl-2-oxazolidinone - A Key Pharmaceutical Building Block

Oxazolidinones are a class of heterocyclic compounds that form the core structure of several important pharmaceuticals, including the linezolid class of antibiotics.[2] The synthesis of substituted oxazolidinones is a key step in the development of new therapeutic agents. (2-Amino-2-methylpropoxy)trimethylsilane serves as an excellent precursor for the synthesis of 4,4-dimethyl-2-oxazolidinone. The silyl-protected alcohol allows for the selective reaction of the amine with a carbonyl source, followed by cyclization to form the oxazolidinone ring.

The following protocol outlines a two-step process: the initial silylation of 2-amino-2-methyl-1-propanol to yield (2-Amino-2-methylpropoxy)trimethylsilane, followed by its conversion to 4,4-dimethyl-2-oxazolidinone.

Experimental Workflow: From Amino Alcohol to Oxazolidinone

Caption: Workflow for the synthesis of 4,4-dimethyl-2-oxazolidinone.

Protocol 1: Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane

This protocol describes the protection of the primary alcohol in 2-amino-2-methyl-1-propanol using trimethylsilyl chloride.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (2-Amino-2-methylpropoxy)trimethylsilane.

-

The product can be purified by distillation under reduced pressure if necessary.

Protocol 2: Synthesis of 4,4-Dimethyl-2-oxazolidinone

This protocol details the cyclization of (2-Amino-2-methylpropoxy)trimethylsilane to form the oxazolidinone ring using diethyl carbonate. The reaction conditions facilitate the in-situ deprotection of the TMS group.[7]

Materials:

-

(2-Amino-2-methylpropoxy)trimethylsilane

-

Diethyl carbonate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (2-Amino-2-methylpropoxy)trimethylsilane (1.0 eq) in methanol.

-

Add diethyl carbonate (1.2 eq) to the solution.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The methanolic conditions will facilitate the cleavage of the TMS ether.[6]

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,4-dimethyl-2-oxazolidinone.

-

Purify the product by recrystallization or column chromatography.

Logical Relationship of the Synthetic Pathway

Caption: Logical flow of the synthesis of 4,4-dimethyl-2-oxazolidinone.

Conclusion and Future Perspectives

(2-Amino-2-methylpropoxy)trimethylsilane stands as a versatile and strategic intermediate in pharmaceutical synthesis. Its bifunctional nature, combined with the temporary protection afforded by the trimethylsilyl group, allows for clean and selective reactions, leading to the efficient construction of valuable heterocyclic scaffolds like oxazolidinones. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage the unique properties of this compound. Future applications could explore its use in the synthesis of other complex chiral molecules, where the controlled reactivity of the amine and protected alcohol can be similarly exploited to achieve desired synthetic outcomes.

References

-

Ataman Kimya. 4,4 DIMETHYLOXAZOLIDINE. [Link]

-

Singh, S., et al. (2007). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, 46B, 1515-1518. [Link]

-

Fiveable. (2025). Protection of Alcohols. [Link]

-

Wikipedia. (2023). 2-Oxazolidinone. [Link]

-

SlideShare. (2014). Synthesis of Oxazolidinones. [Link]

-

Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]

-

Lin, G., et al. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Journal of the Chinese Chemical Society, 54(3), 731-738. [Link]

-

Lizza, J. R., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26237–26248. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Reddy, K. L., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Helvetica Chimica Acta, 90(6), 1163-1168. [Link]

- Google Patents. Process for the preparation of oxazolidinones and method of use thereof.

-

Shirini, F., et al. (2003). Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. Bulletin of the Korean Chemical Society, 24(11), 1683-1685. [Link]

-

Kua, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(39), 8645–8658. [Link]

-

Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

-

Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

-

Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

-

Zhao, Y., et al. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature, 443(7107), 67-70. [Link]

-

ResearchGate. Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... [Link]

-

Kua, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. The Journal of Physical Chemistry A, 125(39), 8645-8658. [Link]

-

Nelson, T. D. (2012). Recent Advances in Silyl Protection of Alcohols. Organic Preparations and Procedures International, 44(2), 101-189. [Link]

-

Mannisto, J. K., et al. (2021). One-step Synthesis of 3,4-Disubstituted 2-Oxazolidinones via Base-catalyzed CO2-Fixation and Aza-Michael Addition. Chemistry – A European Journal, 27(61), 15156-15161. [Link]

-

ResearchGate. Reaction of amino alcohols 1, 2, and 3 with DMC and K2CO3 under microwave irradiation.. [Link]

- Google Patents. Preparation method of 2-amino-2-methyl-1-propanol.

Sources

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Novel Synthetic Platform for Sweet Flavor Modifiers Based on Amino Alcohol Silane Derivatives

Abstract & Introduction

The global effort to reduce sugar consumption has intensified the search for novel, high-potency sweeteners and flavor modifiers that do not possess the undesirable off-tastes associated with many existing sugar substitutes.[1][2] A promising strategy is the development of positive allosteric modulators (PAMs) of the human sweet taste receptor (T1R2/T1R3).[3][4] These molecules are not sweet themselves but enhance the sweetness perception of natural sugars and other sweeteners, allowing for significant sugar reduction while maintaining the desired taste profile.[1][5]

This application note details a versatile synthetic platform for creating novel sweet flavor modifiers utilizing amino alcohol silane derivatives. Organosilicon compounds offer unique physicochemical properties not readily accessible with carbon-based analogues.[6][7] By strategically incorporating silicon into an amino alcohol framework—a classic pharmacophore for sweetness—we can modulate properties such as lipophilicity, metabolic stability, and molecular geometry.[8][9] This "molecular tuning" is critical for optimizing interactions with the sweet taste receptor.

This guide provides the scientific rationale, detailed step-by-step synthetic protocols, characterization methods, and safety considerations for developing these next-generation flavor modifiers. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for innovation in this field.

Scientific Rationale: Mechanism and Molecular Design

The Sweet Taste Receptor: A Target for Allosteric Modulation

The perception of sweetness is initiated when a molecule binds to the T1R2/T1R3 receptor, a Class C G protein-coupled receptor (GPCR).[10] This receptor features a large extracellular "Venus flytrap" domain (VFT). Traditional sweeteners bind within the VFT, causing it to close and activating a downstream signaling cascade that the brain perceives as sweetness.[3][4]

Sweet taste enhancers, or PAMs, operate via a more sophisticated mechanism. They bind to a site on the T1R2 subunit near the opening of the VFT.[1] This binding event does not activate the receptor on its own but stabilizes the closed, active conformation when a sweetener is also present.[4][5] This cooperative binding enhances the effect of the primary sweetener, leading to a potentiated sweet taste.

Caption: Mechanism of Positive Allosteric Modulation (PAM) on the T1R2/T1R3 receptor.

Design Rationale: The Role of the Amino Alcohol Silane Moiety

Our synthetic approach is grounded in established structure-activity relationships (SAR) for sweetness.

-

Amino Alcohol Scaffold: The presence of hydrogen bond donors (A-H, like -OH and -NH) and a hydrogen bond acceptor (B, like the oxygen in a hydroxyl group or the nitrogen of an amine) is a well-established requirement for eliciting a sweet taste.[11][12] Amino alcohols provide this essential "glucophore" framework.

-

The Silyl Group (R₃Si-): Replacing a carbon atom with silicon can profoundly impact a molecule's biological activity.[9] The C-Si bond is longer and more polarized than a C-C bond, and silicon is more electropositive.[6] In the context of flavor modifiers, a silyl ether (formed from the alcohol) can:

-

Increase Lipophilicity: Enhancing the molecule's ability to interact with hydrophobic pockets in the receptor, potentially increasing binding affinity and potency.[8]

-

Improve Metabolic Stability: Silyl ethers can be more resistant to enzymatic cleavage than their carbon-based counterparts, potentially leading to a longer-lasting taste effect.

-

Fine-Tune Geometry: The larger atomic radius of silicon and different bond angles can alter the overall shape of the molecule, allowing for a better "fit" into the allosteric binding site.

-

Synthetic Workflow and Protocols

The synthesis of amino alcohol silane derivatives can be approached as a modular process. A foundational amino alcohol is first functionalized with a desired silyl group. This intermediate can then be further modified or coupled to other molecular scaffolds to create a library of potential flavor modifiers.

Caption: A modular workflow for the synthesis and validation of amino alcohol silanes.

Protocol 1: Synthesis of a Boc-Protected Silylated Amino Alcohol Intermediate

This protocol describes the silylation of an N-Boc-protected amino alcohol. We use 2-(Boc-amino)ethanol as a model substrate and tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent. This procedure is broadly applicable to other primary/secondary amino alcohols and silyl chlorides.

Causality: The tert-butoxycarbonyl (Boc) group is used to protect the amine. The amine's nucleophilicity would otherwise compete with the alcohol, leading to undesired N-silylation and side products. Imidazole is used as a mild base to activate the alcohol and neutralize the HCl generated during the reaction.

Table 1: Reagents and Equipment for Protocol 1

| Reagent/Equipment | Purpose | Supplier (Example) |

| N-Boc-2-aminoethanol | Starting Material | Sigma-Aldrich |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating Agent | Sigma-Aldrich |

| Imidazole | Catalyst / Base | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | Reaction Solvent | Fisher Scientific |

| Saturated aq. NH₄Cl | Quenching Agent | - |

| Saturated aq. NaHCO₃ | Neutralizing Wash | - |

| Brine | Aqueous Wash | - |

| Anhydrous MgSO₄ | Drying Agent | - |

| Round-bottom flask, magnetic stirrer | Reaction Vessel | VWR |

| Nitrogen/Argon line | Inert Atmosphere | - |

| Rotary Evaporator | Solvent Removal | Heidolph |

| Silica Gel for Flash Chromatography | Purification Medium | SiliCycle Inc. |

Step-by-Step Methodology:

-

Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-2-aminoethanol (1.61 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol, 2.5 eq).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture at room temperature (20-25°C) until all solids have dissolved.

-

Silylation: In a separate dry vial, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.81 g, 12.0 mmol, 1.2 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

-

Insight: Slow addition helps to control any potential exotherm and ensures a homogenous reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting material.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃, 50 mL of water, and 50 mL of brine.

-

Insight: These washes remove residual imidazole, acid, and water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[13][14] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product, tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate, as a colorless oil.

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Reaction Scale | 10.0 mmol |

| Temperature | 20-25 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

| Appearance | Colorless Oil |

Protocol 2: Deprotection to Yield the Final Amino Alcohol Silane

This protocol describes the removal of the Boc protecting group to liberate the free amine, which is crucial for its function as a hydrogen bond donor/acceptor in receptor binding.

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. The reaction is performed in a non-nucleophilic solvent like DCM to prevent side reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified Boc-protected silylated intermediate (2.75 g, 10.0 mmol) from Protocol 1 in 20 mL of dichloromethane (DCM) in a round-bottom flask.

-

Deprotection: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (15.4 mL, 200 mmol, 20 eq) dropwise.

-

Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM and concentrate again (repeat 2-3 times) to ensure complete removal of TFA.

-

The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, 2-((tert-butyldimethylsilyl)oxy)ethan-1-amine.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.[8]

Table 3: Key Spectroscopic Data for a Model Product (tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate)

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH), 3.65 (t, 2H, O-CH₂), 3.20 (q, 2H, N-CH₂), 1.44 (s, 9H, C(CH₃)₃), 0.89 (s, 9H, Si-C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~156.0 (C=O), 79.2 (O-C(CH₃)₃), 63.0 (O-CH₂), 43.0 (N-CH₂), 28.4 (C(CH₃)₃), 25.9 (Si-C(CH₃)₃), 18.3 (Si-C(CH₃)₃), -5.3 (Si(CH₃)₂) |

| ²⁹Si NMR | A single resonance around δ 15-20 ppm is expected, confirming the presence of the silyl ether.[8][15] |

| FTIR | ν (cm⁻¹): ~3350 (N-H stretch), ~2950-2850 (C-H stretches), ~1700 (C=O stretch of carbamate), ~1250 and ~830 (Si-C stretches), ~1100 (Si-O-C stretch).[16] |

| Purity (HPLC) | >95% purity is expected after chromatographic purification. |

Safety, Handling, and Regulatory Considerations

-

Reagent Safety: Many silane reagents, particularly chlorosilanes, are moisture-sensitive and can release corrosive HCl gas upon contact with water. All reactions should be performed under an inert atmosphere in a well-ventilated fume hood.[17] Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Regulatory Status: While silicon-containing compounds like silicon dioxide are approved as food additives (E 551), novel synthetic organosilicon compounds intended for food use require extensive toxicological evaluation and regulatory approval.[18][19] The compounds synthesized via these protocols are intended for research and development purposes only and are not for human consumption. Some siloxanes and silanes are under scrutiny for environmental persistence and potential toxicity, underscoring the need for responsible development and containment.[20]

Conclusion

The synthetic platform outlined in this application note provides a logical and highly adaptable approach for the creation of novel sweet flavor modifiers based on amino alcohol silane derivatives. By leveraging the unique properties of organosilicon chemistry, researchers can systematically alter molecular structure to optimize interactions with the T1R2/T1R3 sweet taste receptor. The detailed protocols for synthesis, purification, and characterization serve as a validated starting point for developing next-generation PAMs, ultimately contributing to the creation of healthier and better-tasting food products.

References

-

Zhang, F., Klebansky, B., Fine, R. M., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4752-4757. [Link]

-

Servant, G., Tachdjian, C., Li, X., et al. (2010). Molecular mechanism of the sweet taste enhancers. PubMed, 20173720. [Link]

-

Li, X., Staszewski, L., Xu, H., et al. (2002). The discovery and mechanism of sweet taste enhancers. ResearchGate. [Link]

-

Garrido, B., Valcarcel, M., & Silva, C. J. R. (2020). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. IRIS CNR. [Link]

-

Pinto, M. C., et al. (2018). Sweeteners and sweet taste enhancers in the food industry. SciELO. [Link]

-

Yang, Z., et al. (2024). Strategies and mechanisms of sweetness enhancement in food. Oxford Academic. [Link]

-

Bessel, M., et al. (2017). Silicon-Containing Dipeptidic Aspartame and Neotame Analogues. ResearchGate. [Link]

-

H.B. Fuller. (n.d.). Epoxy Silane: Removed as a safe material in adhesives from Flexible Packaging. H.B. Fuller. [Link]

-

Zhu, H., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. [Link]

-

Zhu, H., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. ResearchGate. [Link]

-

Garrido, B., et al. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. MDPI. [Link]

-

Zhao, G. (1996). Synthesis of organosilicon compounds. UNT Digital Library. [Link]

-

MADE SAFE. (2019). Chemical Profile: Siloxanes & Silanes. MADE SAFE. [Link]

-

Nettleton, J. E., et al. (2019). Artificial Sweeteners: History and New Concepts on Inflammation. Frontiers in Immunology. [Link]

-

ALWSCI. (2025). What Is Silanization And Why Does It Matter? alwsci.com. [Link]

-

Farcet, C., et al. (2005). "Sweet silicones": biocatalytic reactions to form organosilicon carbohydrate macromers. PubMed. [Link]

-

Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649. Praxair. [Link]

-

JETIR. (n.d.). Studies on Reactivity patterns of Si-N and Si-H bonds in Tri(amino)silanes: Explored via NMR Spectroscopy. Jetir.Org. [Link]

-

Hough, L., & Phadnis, S. P. (1976). Structure-activity studies on sulfamate sweeteners. Scilit. [Link]

-

FDA. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. fda.gov. [Link]

- Google Patents. (n.d.). KR101350003B1 - Organosilicon compounds, their preparation and their use.

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

-

Wikipedia. (n.d.). Organosilicon chemistry. Wikipedia. [Link]

-

SOHO. (2024). Organosilicon development history. sohu.com. [Link]

-

Wikipedia. (n.d.). Neotame. Wikipedia. [Link]

-

MDPI. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. MDPI. [Link]

-

Kinghorn, A. D., & Compadre, C. M. (n.d.). Structure-activity relationship of highly sweet natural products. Academia.edu. [Link]

-

ResearchGate. (n.d.). Novel aspects of structure-activity relationships in sweet taste chemoreception. ResearchGate. [Link]

-

MDPI. (2025). New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. MDPI. [Link]

-

Frontiers. (2021). New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties. Frontiers. [Link]

-

ZM Silane Limited. (2025). Silanization Reagent. zmsilane.com. [Link]

-

CNR-IRIS. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. iris.cnr.it. [Link]

-

PMC. (2021). Silylated Tag-Assisted Peptide Synthesis. PMC. [Link]

-

PubMed. (n.d.). Functionalized mesoporous silica particles for application in drug delivery system. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Silanes. organic-chemistry.org. [Link]

-

SiSiB SILICONES. (n.d.). Amino Silanes as adhesion promoter, surface modifier and reactant. SiSiB SILICONES. [Link]

-

ResearchGate. (n.d.). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. ResearchGate. [Link]

-

PMC. (n.d.). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. PMC. [Link]

- Google Patents. (n.d.). CN101775066A - Method for synthesizing neotame.

-

ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. [Link]

-

MDPI. (2018). Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). MDPI. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Frontiers | Artificial Sweeteners: History and New Concepts on Inflammation [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Molecular mechanism of the sweet taste enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 7. Organosilicon development history [sbfchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. scilit.com [scilit.com]

- 12. (PDF) Structure-activity relationship of highly sweet natural products [academia.edu]

- 13. Organosilicon Reagents [sigmaaldrich.com]

- 14. digital.library.unt.edu [digital.library.unt.edu]

- 15. jetir.org [jetir.org]

- 16. mdpi.com [mdpi.com]

- 17. louisville.edu [louisville.edu]

- 18. hbfuller.com [hbfuller.com]

- 19. European Food Safety Authority confirms safety of silica as food additive [indianchemicalnews.com]

- 20. madesafe.org [madesafe.org]

Application Note: Strategic Derivatization of Amino Alcohols for GC-MS Profiling

Executive Summary

Amino alcohols (e.g., pseudoephedrine, albuterol, metoprolol) present a unique challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Possessing both hydroxyl (-OH) and amine (-NH/NH2) functionalities, they exhibit high polarity and extensive hydrogen bonding. Direct injection results in peak tailing, thermal degradation, and irreversible adsorption to the inlet liner.

This guide details three distinct derivatization pathways—Silylation , Acylation , and Cyclic Boronation . Unlike generic protocols, this document focuses on the causality of reaction kinetics, providing a decision framework to select the optimal chemistry based on analyte structure and sensitivity requirements.

Strategic Decision Framework

Before selecting a reagent, the analyst must evaluate the specific constraints of the target molecule. The following decision tree illustrates the logical selection process.

Figure 1: Decision matrix for selecting derivatization chemistry based on analyte structure and detection limits.

Protocol A: Silylation (The Generalist)

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Mechanism & Rationale: Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group.[1][2][3][4]

-

Kinetics: -OH groups react rapidly. Secondary amines (-NH) are sterically hindered and react slowly.

-

The Catalyst: TMCS is critical. It acts as a Lewis acid catalyst to drive the reaction on the secondary amine, preventing the formation of "mixed" derivatives (e.g., mono-TMS vs. di-TMS peaks).

Step-by-Step Methodology

-

Evaporation: Transfer 50 µL of sample extract into a silanized glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Critical Control Point: Any residual water will hydrolyze the reagent (look for white silica precipitate).

-

-

Reconstitution: Add 50 µL of anhydrous Pyridine or Acetonitrile.

-

Why: Pyridine acts as an acid scavenger and solvent.[4]

-

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined cap.

-

Kinetic Driving: Vortex for 30 seconds, then incubate at 70°C for 30 minutes .

-

Note: Room temperature is insufficient for secondary amines in amino alcohols.

-

-

Analysis: Inject 1 µL into the GC-MS (Splitless or 1:10 Split).

Protocol B: Acylation (High Sensitivity)

Reagent: PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride).

Mechanism & Rationale: Acylation converts polar groups into esters and amides.[1]

-

Electronegativity: The introduction of fluorine atoms significantly increases the electron capture cross-section, making this ideal for Negative Chemical Ionization (NCI) or Electron Capture Detectors (ECD).

-

Stability: Acyl derivatives are generally more hydrolytically stable than TMS derivatives.[1][3]

Step-by-Step Methodology

-

Preparation: Evaporate sample to dryness under nitrogen.

-

Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate.

-

Optional: For highly hindered amines, add 10 µL of a base catalyst (e.g., trimethylamine).

-

-

Incubation: Heat at 60°C for 20 minutes .

-

Cleanup (Crucial Step): Evaporate the excess reagent and acidic byproducts to dryness under nitrogen.

-

Why: Injecting anhydrides destroys the GC column stationary phase (acid damage).

-

-

Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Toluene prior to injection.

Protocol C: Cyclic Boronation (The Specialist)

Reagent: n-Butylboronic acid (n-BBA) or Phenylboronic acid.

Mechanism & Rationale: Reacts specifically with 1,2- or 1,3-bifunctional groups (e.g., vicinal amino alcohols) to form a five- or six-membered heterocyclic ring.

-

Selectivity: Monofunctional impurities do not react to form the ring, simplifying the chromatogram.

-

Mass Spec: Produces robust molecular ions (

) compared to silylation, which often results in extensive fragmentation.

Step-by-Step Methodology

-

Preparation: Combine 1 mg of n-Butylboronic acid with 1 mL of Pyridine.

-

Reaction: Add 100 µL of this solution to the dry sample residue.

-

Incubation: Heat at 90°C for 15 minutes .

-

Note: Higher temperature is often required to close the ring structure.

-

-

Injection: Inject directly. The cyclic boronate is stable in pyridine.

Comparative Data Analysis

The following table summarizes the performance characteristics of each method for a standard beta-blocker (e.g., Propranolol).

| Feature | Silylation (BSTFA/TMCS) | Acylation (PFPA) | Cyclic Boronation |

| Reaction Type | Universal (OH, NH, COOH) | Universal (OH, NH) | Specific (1,2- or 1,3-systems) |

| Moisture Sensitivity | High (Hydrolysis risk) | Moderate | Low |

| Derivative Stability | Moderate (24 hours) | High (Weeks) | High (Weeks) |

| MS Fragmentation | High (Weak | Moderate | Low (Strong |

| Limit of Detection | ng/mL (EI) | pg/mL (NCI/ECD) | ng/mL (EI) |

| Column Maintenance | Frequent liner changes (SiO2 buildup) | Frequent trimming (Acid damage) | Standard |

Quality Control & Self-Validating Systems

To ensure scientific integrity, the protocol must include a self-validating mechanism.

The "Double-Peak" Trap

A common failure mode in amino alcohol analysis is incomplete derivatization, where the -OH reacts but the -NH does not. This results in two peaks for a single analyte (Mono-TMS and Di-TMS).

Validation Workflow:

-

Time-Course Study: Derivatize a standard at 60°C for 15, 30, and 60 minutes.

-

Monitor: Plot the ratio of the Di-TMS peak area to the Mono-TMS peak area.

-

Acceptance Criteria: The reaction is considered valid only when the Mono-TMS peak is < 2% of the total area.

Figure 2: Self-validating workflow to ensure complete derivatization of both amine and hydroxyl groups.

References

-

Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response in GC/MS. Merck KGaA. Link

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on mechanistic grounding).

-

Journal of Chromatography B. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers. Link

- Agilent Technologies. (2020). GC/MS Analysis of Beta-Blockers using Silylation.

-

ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?Link

Sources

Application Note: Selective Synthesis of (2-Amino-2-methylpropoxy)trimethylsilane via BSTFA/MSTFA Derivatization

Introduction & Analytical Scope

(2-Amino-2-methylpropoxy)trimethylsilane (CAS: 38421-19-1) is a highly valuable silylated derivative of 2-amino-2-methyl-1-propanol (AMP). In its native form, AMP is a highly polar amino alcohol, making direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis challenging due to severe peak tailing, irreversible column adsorption, and thermal degradation.

To overcome these analytical hurdles, derivatization using powerful trimethylsilyl (TMS) donors—such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) —is employed. This process replaces active hydrogens with a nonpolar TMS group, effectively reducing the polarity of the analyte, increasing its thermal stability, and making it highly amenable to GC analysis[1].

Mechanistic Causality: Driving Selective O-Silylation

A persistent challenge in the derivatization of amino alcohols is controlling the reaction selectivity between O-silylation (hydroxyl group) and N-silylation (amine group). However, the unique structural topology of AMP naturally dictates a highly selective reaction pathway:

-

Steric Hindrance: The amine group (-NH₂) in AMP is attached to a tertiary carbon (-C(CH₃)₂-). This bulky gem-dimethyl group creates substantial steric shielding around the nitrogen atom, imposing a high activation energy barrier for the bulky TMS group to attach.

-

Nucleophilic Accessibility: The hydroxyl group (-OH) is primary and sterically unhindered. The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols > amines, with steric hindrance playing a dominant role[1].

Because BSTFA and MSTFA are sterically demanding reagents, they preferentially attack the highly accessible primary oxygen. This rapid kinetic pathway forms the O-TMS ether—(2-Amino-2-methylpropoxy)trimethylsilane—while leaving the sterically hindered amine completely intact under standard reaction conditions.